molecular formula C19H17N3O2 B14236268 1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- CAS No. 353455-85-3

1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-

Cat. No.: B14236268
CAS No.: 353455-85-3
M. Wt: 319.4 g/mol
InChI Key: QMEBQNMDYXFMBZ-UHFFFAOYSA-N
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Description

1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, specific reaction conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported to yield good results .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. The use of palladium-catalyzed reactions and other metal-catalyzed processes can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various acids and bases. Reaction conditions often involve refluxing in organic solvents such as methanol or toluene .

Major Products

The major products formed from these reactions include various substituted indoles, amines, and other functionalized derivatives. These products can have significant biological and chemical properties .

Scientific Research Applications

1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

353455-85-3

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methylindole

InChI

InChI=1S/C19H17N3O2/c1-21-11-16(14-7-3-5-9-19(14)21)17(12-22(23)24)15-10-20-18-8-4-2-6-13(15)18/h2-11,17,20H,12H2,1H3

InChI Key

QMEBQNMDYXFMBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CNC4=CC=CC=C43

Origin of Product

United States

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